Cas no 1805012-81-0 (2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine)

2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine is a halogenated pyridine derivative with a versatile structure, featuring amino, bromo, cyano, and difluoromethyl functional groups. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, enabling the introduction of multiple reactive sites for further derivatization. The presence of bromine and cyano groups enhances its utility in cross-coupling reactions, while the difluoromethyl moiety contributes to metabolic stability in bioactive molecules. Its well-defined reactivity profile makes it suitable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial applications requiring precise functionalization.
2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine structure
1805012-81-0 structure
Product name:2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine
CAS No:1805012-81-0
MF:C7H4BrF2N3
MW:248.02756690979
CID:4928510

2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine
    • Inchi: 1S/C7H4BrF2N3/c8-5-4(6(9)10)3(1-11)2-13-7(5)12/h2,6H,(H2,12,13)
    • InChI Key: LUPQQTRFENFCDE-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NC=C(C#N)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Topological Polar Surface Area: 62.7
  • XLogP3: 1.5

2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022005802-1g
2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine
1805012-81-0 97%
1g
$1,848.00 2022-04-01
Alichem
A022005802-500mg
2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine
1805012-81-0 97%
500mg
$1,019.20 2022-04-01

Additional information on 2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine

Recent Advances in the Application of 2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine (CAS: 1805012-81-0) in Chemical Biology and Pharmaceutical Research

The compound 2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine (CAS: 1805012-81-0) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic structure, featuring multiple functional groups including amino, bromo, cyano, and difluoromethyl substituents, offers unique opportunities for drug discovery and biological probe development. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel bioactive molecules targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a key intermediate in the synthesis of kinase inhibitors. The researchers utilized the bromo substituent at the 3-position for palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position served as an anchor for further derivatization. The difluoromethyl group at the 4-position was found to significantly influence the pharmacokinetic properties of the resulting compounds, improving metabolic stability and membrane permeability.

In the field of antimicrobial research, a team from the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine showed potent activity against drug-resistant bacterial strains. The electron-withdrawing cyano group at the 5-position was crucial for maintaining the compound's stability under physiological conditions, while the bromo substituent allowed for further structural diversification through various coupling reactions.

Recent computational studies have shed light on the molecular interactions of this scaffold with biological targets. Molecular docking simulations published in RSC Advances (2023) revealed that the difluoromethyl group forms unique hydrophobic interactions with protein binding pockets, while the amino and cyano groups participate in hydrogen bonding networks. These insights are guiding the rational design of new derivatives with improved target selectivity.

The compound's utility extends beyond small molecule drug discovery. A 2024 Nature Chemical Biology publication described its incorporation into PROTAC (proteolysis targeting chimera) molecules, where it serves as a linker between target-binding and E3 ligase-recruiting moieties. The researchers found that the pyridine core provided optimal spacing and rigidity for effective protein degradation, with the difluoromethyl group enhancing cellular uptake.

From a synthetic chemistry perspective, recent advances in late-stage functionalization have expanded the utility of 2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine. A 2023 Angewandte Chemie paper reported a novel photoredox-catalyzed C-H activation protocol that enables selective modification of the pyridine ring at previously inaccessible positions, opening new avenues for structure-activity relationship studies.

As research progresses, safety and ADME (absorption, distribution, metabolism, and excretion) profiling of derivatives based on this scaffold has become increasingly important. Recent toxicological studies published in Chemical Research in Toxicology (2024) indicate that the presence of the difluoromethyl group requires careful metabolic evaluation, as it can lead to the formation of reactive metabolites in some cases. However, proper structural optimization can mitigate these concerns while maintaining therapeutic efficacy.

The compound's unique combination of substituents continues to inspire innovative applications across multiple therapeutic areas. Current research efforts are focusing on developing 2-Amino-3-bromo-5-cyano-4-(difluoromethyl)pyridine-based inhibitors for challenging targets such as protein-protein interactions and RNA-modifying enzymes, where its multifunctional nature provides distinct advantages over simpler scaffolds.

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